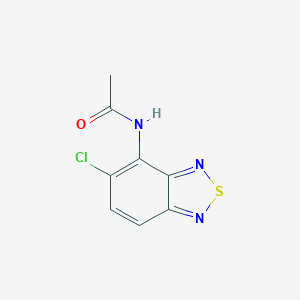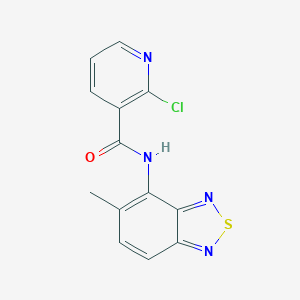![molecular formula C23H29N3O2 B505455 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide](/img/structure/B505455.png)
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is a complex organic compound with a molecular formula of C23H29N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring and a benzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide typically involves multiple steps. One common method includes the acylation of piperazine with 2,2-dimethylpropanoic acid, followed by the coupling of the resulting intermediate with 4-aminophenyl-2-methylbenzamide. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzamide group may also play a role in binding to specific enzymes or proteins, influencing their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methylbenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbenzamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can result in different biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5g/mol |
IUPAC 名称 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17-7-5-6-8-20(17)21(27)24-18-9-11-19(12-10-18)25-13-15-26(16-14-25)22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,27) |
InChI 键 |
QQBHKNPJTXOUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-{[2-methyl-3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}butanamide](/img/structure/B505372.png)


![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B505376.png)

![3,4,5-trimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505380.png)
![N-(6-{[(2-furoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B505383.png)
![N-{4-[(3,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505386.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505388.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B505390.png)
![N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B505392.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B505393.png)
![2-(4-isopropylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505394.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B505395.png)
